molecular formula C6H14N2 B120178 (1R,2R)-(-)-1,2-Diaminocyclohexane CAS No. 20439-47-8

(1R,2R)-(-)-1,2-Diaminocyclohexane

Cat. No. B120178
CAS RN: 20439-47-8
M. Wt: 114.19 g/mol
InChI Key: SSJXIUAHEKJCMH-PHDIDXHHSA-N
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Description

(1R,2R)-(-)-1,2-Diaminocyclohexane (DACH) is a chiral compound that serves as a versatile building block in the synthesis of various complex molecules. It is particularly notable for its application in the formation of chiral ligands and metal complexes, which are useful in asymmetric catalysis and pharmaceutical chemistry.

Synthesis Analysis

The synthesis of derivatives of DACH has been explored in several studies. N,N'-disubstituted cyclic 1,2-diamines derived from DACH have been synthesized, highlighting the structural nature and characteristic features of these cyclic 1,2-diamines . Additionally, the synthesis of N,N'-trisubstituted 1,2-diamines from DACH through the reduction of an aminal has been reported, with discussions on the scope and limitations of this method . These synthetic approaches allow for the creation of a variety of complex molecules with potential applications in medicinal chemistry and catalysis.

Molecular Structure Analysis

The molecular structure of DACH-containing complexes has been elucidated using techniques such as single-crystal X-ray analysis. For instance, chiral cyclopentadienyl ruthenium(II) complexes with P,P-ligands derived from DACH have been synthesized, and their molecular structures have been determined . The precise molecular geometry of these complexes is crucial for their catalytic activity in reactions such as the Diels-Alder process.

Chemical Reactions Analysis

DACH is involved in various chemical reactions, particularly as a ligand in metal complexes that catalyze asymmetric synthesis. For example, C(2)-symmetric dialkoxyphosphoramide and dialkoxythiophosphoramide derivatives of DACH have been used as chiral ligands in titanium(IV) alkoxide-promoted asymmetric addition reactions of diethylzinc to arylaldehydes, resulting in sec-alcohols with moderate enantiomeric excess . Furthermore, a new platinum(II) complex with DACH has been reported, which forms through nitrate-acetonitrile ligand exchange, demonstrating the versatility of DACH in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of DACH and its derivatives have been studied extensively. For instance, the solubility and thermodynamic properties of DACH L-tartrate in various binary solvents have been measured, revealing that solubility increases with temperature and decreases with the mass fraction of alcohols . Additionally, the 59Co nuclear quadrupole interaction in a crystalline cobalt(III) complex with DACH has been characterized, providing insights into the electronic environment and distortion of the complex cation in the crystal .

Scientific Research Applications

Chiral Ligands for Metal Complexes

(1R,2R)-(-)-1,2-Diaminocyclohexane has been utilized in the synthesis of new chiral N4 Schiff bases, which are used as ligands for metal complexes. These complexes have potential applications in homogeneous asymmetric catalysis for a variety of reactions, demonstrating the versatility of (1R,2R)-(-)-1,2-Diaminocyclohexane in facilitating chiral synthesis and catalysis.

Catalytic Materials for Asymmetric Reactions

Research has also focused on the immobilization of rhodium complexes in chiral organic-inorganic hybrid materials using derivatives of (1R,2R)-(-)-1,2-Diaminocyclohexane. These materials have shown promising results in the enantioselective heterogeneous catalysis, leading to chiral alcohols with high enantiomeric excess in the reduction of acetophenone and other ketones. This highlights the compound's role in advancing asymmetric synthesis techniques, offering a sustainable pathway for the production of chiral compounds (Adima, Moreau, & Wong Chi Man, 2000).

Synthesis of Novel Organic Compounds

Moreover, (1R,2R)-(-)-1,2-Diaminocyclohexane has been used in the synthesis of novel organic compounds with unique properties. For instance, a chiral molecular bowl containing three ferrocenes was synthesized through condensation with 1,1'-ferrocenedicarboxaldehyde, showcasing its efficiency as a host material for enantioselective enclathration. This demonstrates the compound's potential in creating materials with specific chiral recognition capabilities, which could be beneficial in various applications, including sensor technology and chiral separation processes (Hong, Lee, Shin, & Chung, 2004).

Future Directions

The use of (1R,2R)-(-)-1,2-Diaminocyclohexane in the synthesis of complex molecules is a well-established field . Future research may focus on developing new reactions that can take advantage of its unique properties, or on improving the efficiency and selectivity of existing reactions .

properties

IUPAC Name

(1R,2R)-cyclohexane-1,2-diamine
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InChI

InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2/t5-,6-/m1/s1
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InChI Key

SSJXIUAHEKJCMH-PHDIDXHHSA-N
Source PubChem
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Canonical SMILES

C1CCC(C(C1)N)N
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Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N
Source PubChem
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Molecular Formula

C6H14N2
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DSSTOX Substance ID

DTXSID60883654
Record name trans-1,2-Diaminocyclohexane
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Molecular Weight

114.19 g/mol
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Physical Description

Colorless to pale yellow liquid with an amine-like odor; [Alfa Aesar MSDS]
Record name trans-1,2-Diaminocyclohexane
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Product Name

(1R,2R)-(-)-1,2-Diaminocyclohexane

CAS RN

20439-47-8, 1121-22-8
Record name (-)-trans-1,2-Diaminocyclohexane
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Record name 1,2-Diaminocyclohexane, trans-
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Record name 1,2-Cyclohexanediamine, (1R,2R)-rel-
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